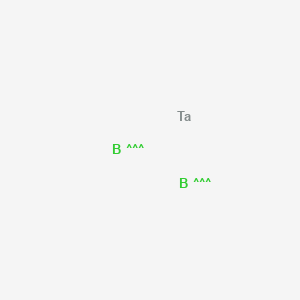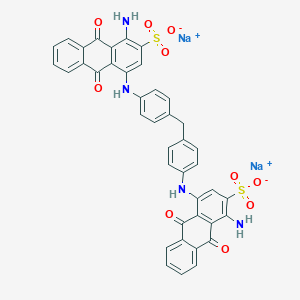![molecular formula C27H18N3Na3O10S3 B077316 Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate CAS No. 10359-95-2](/img/structure/B77316.png)
Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate, commonly known as Acid Orange 7, is a synthetic azo dye that is widely used in various industries such as textiles, food, and cosmetics. It is a water-soluble compound that has a bright orange color and is widely used as a pH indicator.
Applications De Recherche Scientifique
Acid Orange 7 is widely used in scientific research as a pH indicator and a staining agent for biological samples. It is also used as a model compound for studying the adsorption and degradation of azo dyes in the environment. Acid Orange 7 has been used in various studies to investigate the toxicity and genotoxicity of azo dyes on different organisms.
Mécanisme D'action
The mechanism of action of Acid Orange 7 involves the formation of a complex between the dye and the substrate. The dye molecules bind to the substrate through hydrogen bonding and electrostatic interactions, resulting in a change in color. Acid Orange 7 is also known to interact with DNA and cause DNA damage.
Biochemical and Physiological Effects:
Acid Orange 7 has been shown to have toxic effects on various organisms, including humans. It has been found to induce oxidative stress, DNA damage, and cell death in different cell types. Acid Orange 7 has also been shown to have carcinogenic and mutagenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
Acid Orange 7 is a widely used dye in laboratory experiments due to its water-solubility and bright color. It is also relatively cheap and easy to obtain. However, it has some limitations, including its potential toxicity and mutagenicity, which can affect the results of experiments.
Orientations Futures
There is a need for further research on Acid Orange 7 to understand its mechanisms of toxicity and genotoxicity. Future studies should focus on the development of safer alternatives to Acid Orange 7 that can be used in laboratory experiments. There is also a need to investigate the environmental impact of Acid Orange 7 and other azo dyes and develop methods for their removal from wastewater.
Méthodes De Synthèse
Acid Orange 7 is synthesized by coupling 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid with p-toluidine followed by diazotization and coupling with 2-naphthol-3,6-disulfonic acid. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide and isolating the dye by filtration and drying.
Propriétés
Numéro CAS |
10359-95-2 |
|---|---|
Formule moléculaire |
C27H18N3Na3O10S3 |
Poids moléculaire |
709.6 g/mol |
Nom IUPAC |
trisodium;4-hydroxy-5-[[4-(4-methylanilino)-5-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H21N3O10S3.3Na/c1-15-5-7-17(8-6-15)28-22-10-9-21(20-3-2-4-25(27(20)22)43(38,39)40)29-30-23-13-18(41(32,33)34)11-16-12-19(42(35,36)37)14-24(31)26(16)23;;;/h2-14,28,31H,1H3,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
Clé InChI |
ZOKXMSGXPKIEIL-UHFFFAOYSA-K |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Autres numéros CAS |
10359-95-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



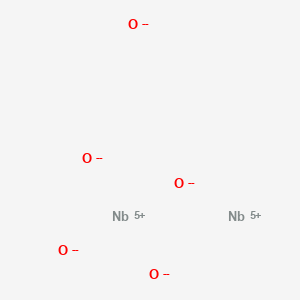
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
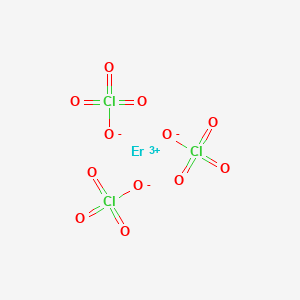
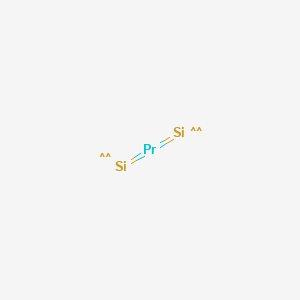
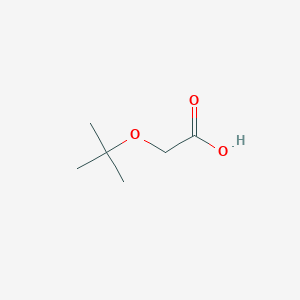






![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
